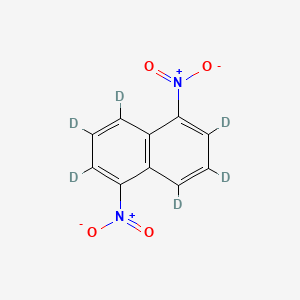
1,5-Dinitronaphthalene-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dinitronaphthalene is a yellowish white needle or light yellow fluffy solid . It is an intermediate in the production of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and 1,5-naphthalenediamine, which is mainly converted to naphthalene 1,5-diisocyanate .
Synthesis Analysis
The synthesis of 1,5-Dinitronaphthalene involves the nitration of naphthalene with nitric acid (95%) and 1-nitronaphthalene with nitrogen dioxide/molecular oxygen in the presence of zeolite catalysts .Molecular Structure Analysis
The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its structure is also available as a 2D Mol file . Crystals of 1,5-dinitronaphthalene are reported to be monoclinic with two molecules in each unit cell .Chemical Reactions Analysis
1,5-Dinitronaphthalene is an intermediate in the production of naphthazarin and 1,5-naphthalenediamine . The nitration selectivity of naphthalene was studied in different organic solvents with 95% fuming nitric acid as the nitration reagent .Physical And Chemical Properties Analysis
1,5-Dinitronaphthalene has a density of 1.5±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 57.2±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .Aplicaciones Científicas De Investigación
Nitración catalítica
1,5-Dinitronaphthalene se produce a través de la nitración catalítica altamente selectiva de 1-nitronaphthalene con NO2 . Este proceso se ve favorecido por el oxígeno molecular y el anhídrido acético en condiciones suaves . La zirconia sulfatada (SO42−/ZrO2) como catalizador superácido sólido exhibe un rendimiento catalítico superior .
Preparación de 1,5-Diisocianato de naftaleno
1,5-Dinitronaphthalene se utiliza como materia prima en la preparación de 1,5-diisocianato de naftaleno . Este compuesto es un bloque de construcción clave para la construcción de poliuretanos avanzados con alta durabilidad, elasticidad, capacidad dinámica y resistencia al desgaste .
Producción de tintes y plásticos
1,8-Dinitronaphthalene, que también se puede producir a partir de la nitración de naftaleno o 1-nitronaphthalene, se puede hidrogenar a 1,8-diaminonaphthalene . Este compuesto se utiliza principalmente en la producción de tintes y plásticos .
Investigación termoquímica
1,5-Dinitronaphthalene se utiliza en la investigación termoquímica . Se estudian su peso molecular, datos de cambio de fase y otras propiedades termoquímicas .
Mecanismo De Acción
Target of Action
It’s known that naphthalene derivatives can interact with a variety of biological targets, depending on their specific chemical structure and functional groups .
Mode of Action
Generally, naphthalene derivatives can interact with their targets through various mechanisms, such as binding to proteins or DNA, or participating in biochemical reactions .
Biochemical Pathways
Naphthalene derivatives can potentially influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It’s known that naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,5-Dinitronaphthalene-d6 can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCJXFCHHDFJS-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


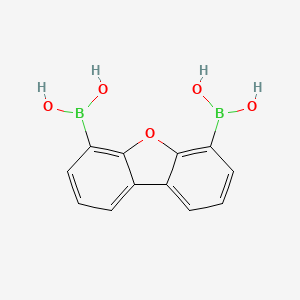

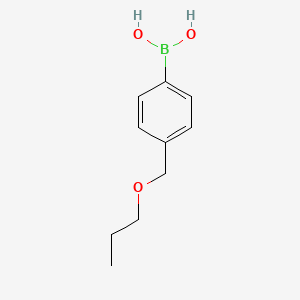
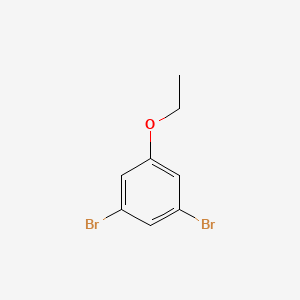
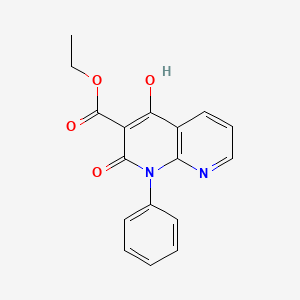
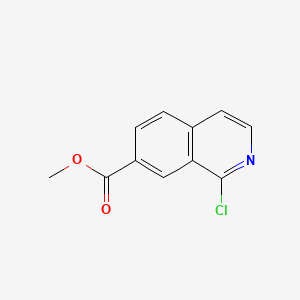

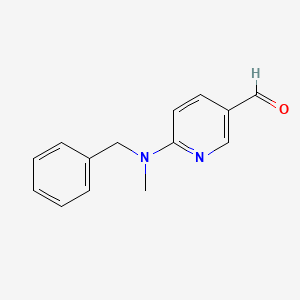

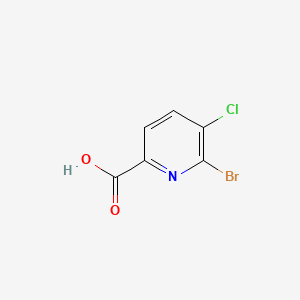
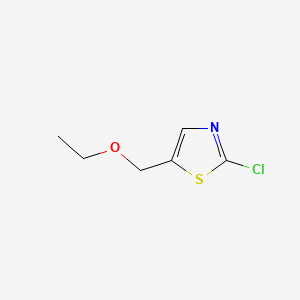
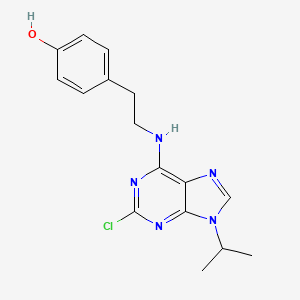
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)